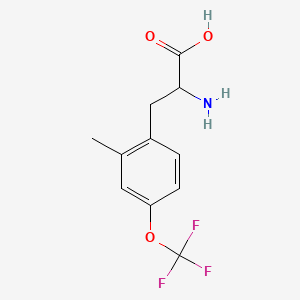

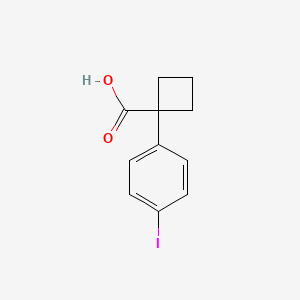

![molecular formula C9H8ClN3O3 B1405258 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride CAS No. 1820666-53-2](/img/structure/B1405258.png)

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Descripción general

Descripción

“2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized as potential EGFR inhibitors . They have been evaluated for antiproliferative activities against various cell lines .

Synthesis Analysis

The synthesis of these compounds involves the design of new derivatives having the essential pharmacophoric features of EGFR inhibitors . The highest active derivatives were selected for IC 50 screening .

Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold . This structure is crucial for their function as EGFR inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The final products are a series of new derivatives that exhibit high cytotoxic activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Derivatives of pyrido[2,3-d]pyrimidin have been synthesized and screened for their antimicrobial activities . These compounds, including our subject compound, have shown promising results against a variety of bacteria and fungi. The antimicrobial efficacy is often compared to reference drugs, and some derivatives have exhibited a high safety profile in cytotoxicity tests .

Cytotoxic Activities

The pyrido[2,3-d]pyrimidin derivatives are also explored for their cytotoxic activities . This is particularly relevant in the search for new cancer treatments. The cytotoxicity tests help determine the safety of these compounds when used in therapeutic doses and their potential to inhibit the growth of cancer cells .

Inhibition of Dihydrofolate Reductase

These compounds inhibit dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of nucleotides. Inhibiting DHFR can lead to the suppression of cell division, which is a crucial mechanism in anti-cancer and anti-microbial therapies. The activity of pyrido[2,3-d]pyrimidin derivatives in this regard makes them candidates for further drug development .

mTOR Kinase Inhibition

The mammalian target of rapamycin (mTOR) kinase is another target of the pyrido[2,3-d]pyrimidin derivatives. mTOR inhibitors are used in cancer therapy because they can block cell growth and proliferation. The subject compound’s potential as an mTOR kinase inhibitor adds to its value in scientific research applications .

Photochemical Synthesis Applications

The compound has been used in photochemical synthesis methods. For example, it can be involved in the construction of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dyes. This application is significant in green chemistry due to its energy efficiency and potential for industrial application .

Tyrosine Kinase Inhibition

Substituents at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally related to our subject compound, are known for their biological activity as tyrosine kinase inhibitors . These inhibitors are important in the treatment of various cancers, as they can interfere with signaling pathways that promote tumor growth and survival .

Mecanismo De Acción

Target of Action

Similar compounds, pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and cyclin-dependent kinases (CDKs) . These targets play crucial roles in cell division and growth, making them potential targets for anti-tumor, antibacterial, and antifungal activities .

Mode of Action

Inhibition of these enzymes can lead to the disruption of cell division and growth, potentially explaining the observed anti-tumor, antibacterial, and antifungal activities .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of mTOR kinase can affect the mTOR signaling pathway, which regulates cell growth and metabolism . Lastly, inhibition of CDKs can disrupt the cell cycle, leading to cell growth arrest .

Result of Action

The result of the compound’s action is likely related to its inhibitory effects on its targets. By inhibiting DHFR, mTOR kinase, and CDKs, the compound can disrupt cell division and growth, leading to potential anti-tumor, antibacterial, and antifungal effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRSJFRTJZSNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

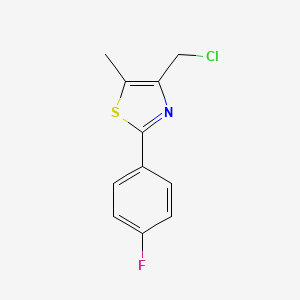

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)

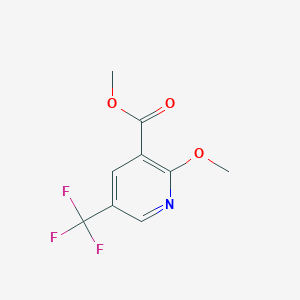

![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)

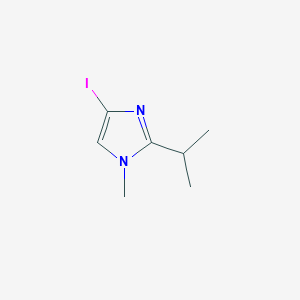

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)